1-Bromo-2-fluoro-3-methanesulfonylbenzene
Overview
Description
1-Bromo-2-fluoro-3-methanesulfonylbenzene is a useful research compound. Its molecular formula is C7H6BrFO2S and its molecular weight is 253.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Fluorinated Compounds
1-Bromo-2-fluoro-3-methanesulfonylbenzene serves as a key intermediate in the synthesis of various fluorinated organic compounds. For example, it has been utilized in the palladium-catalyzed monofluoromethylation of substituted 2-bromo-1,3-dienes, producing monofluoromethylated allenes, which are valuable isosteres of biologically relevant allenic alcohols (Ogasawara et al., 2009). Additionally, this compound has been involved in the Friedel–Crafts-type alkylation, leading to the synthesis of thioesters, benzophenones, and naturally occurring xanthone derivatives (Kuhakarn et al., 2011).
Radiochemistry and Imaging Agents
In the field of radiochemistry, this compound has been employed in the development of imaging agents, such as N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), which is synthesized through a two-step reaction sequence starting with 1-bromo-3-(nitrobenzene-4-sulfonyloxy)-propane followed by fluorination with fluorine-18 (Klok et al., 2006).
Click Chemistry and Regioselective Synthesis
This compound derivatives have been explored as reagents in click chemistry and regioselective synthesis approaches. For instance, 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF) has shown potential as a tris-electrophile and a sulfur(vi) fluoride exchange (SuFEx) clickable material for the regioselective synthesis of 5-sulfonylfluoro isoxazoles (Leng & Qin, 2018). Similarly, the stereoselective construction of enaminyl sulfonyl fluorides has been accomplished, with some derivatives showing improved antimicrobial activity (Leng et al., 2020).
Catalysis and Organic Synthesis
The compound has found use in various catalysis and organic synthesis applications, such as the organocatalytic, enantioselective addition to α,β-unsaturated aldehydes, providing a route to fluorinated derivatives with excellent enantioselectivities (Kamlar et al., 2010). Moreover, the enantioselective addition of fluorocarbon nucleophiles has been demonstrated, enabling access to optically active fluorine derivatives (Ullah et al., 2009).
Mechanism of Action
Biochemical Analysis
Biochemical Properties
1-Bromo-2-fluoro-3-methanesulfonylbenzene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the formation of covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. For instance, this compound can act as an inhibitor for certain enzymes by binding to their active sites and preventing substrate access .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . This modulation can result in altered gene expression patterns and metabolic fluxes within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can form covalent bonds with amino acid residues in the active sites of enzymes, leading to enzyme inhibition or activation. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. High doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways. Additionally, this compound can influence metabolite levels, leading to changes in cellular energy balance and overall metabolic state .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound can influence its activity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
1-bromo-2-fluoro-3-methylsulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO2S/c1-12(10,11)6-4-2-3-5(8)7(6)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFSPHSKMPOPCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=CC=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1541305-10-5 | |
Record name | 1-bromo-2-fluoro-3-methanesulfonylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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